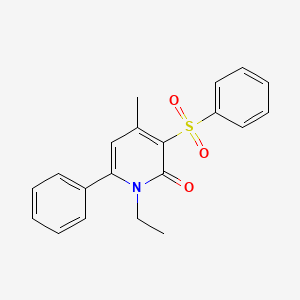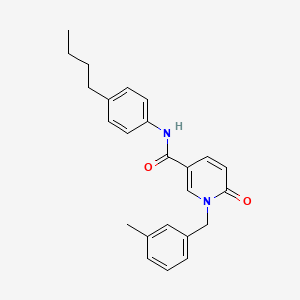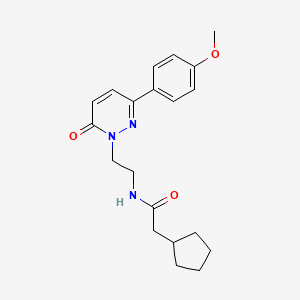
3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a pyrimidine ring, which is a basic structure in nucleotides (the building blocks of DNA and RNA). The morpholine ring is a common feature in many drugs and can enhance solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzamide group attached to a chlorinated carbon atom. This is connected to a pyrimidine ring, which in turn is connected to a morpholine ring. The pyrimidine ring is substituted with two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (benzamide) and nonpolar (methyl groups) regions could give it unique solubility properties. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .科学的研究の応用
Heterocyclic Compound Synthesis and Biological Applications
Synthetic Pathways and Derivative Creation
The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, from base compounds offers insights into the diverse applications of these chemical structures in the development of new pharmaceuticals (Abu-Hashem, Al-Hussain, & Zaki, 2020). These compounds are screened for their anti-inflammatory, analgesic, and cyclooxygenase inhibition activities, demonstrating potential therapeutic benefits.
Antimicrobial Agents
Novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones have been synthesized and evaluated for their antimicrobial properties against a range of pathogens (Attia, El-Emam, Al-Turkistani, Kansoh, & El‐Brollosy, 2013). This research highlights the potential of morpholinopyrimidine derivatives in addressing drug-resistant bacterial infections.
Antitubercular Scaffolds
The development of anti-tubercular scaffolds through the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcases the application of these compounds in combating tuberculosis. Notably, some derivatives exhibited promising activity against Mycobacterium tuberculosis with minimal cytotoxicity, indicating their potential as new treatments for tuberculosis (Nimbalkar et al., 2018).
Synthetic Methodologies and Chemical Interactions
Microwave-Assisted Synthesis
The microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives and their transformation into tetrahydrobenzothienopyrimidine derivatives underlines the efficiency of modern synthetic methodologies in creating complex molecules that could have applications in drug discovery and material science (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Activity of Benzamide Derivatives
The design and synthesis of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives and their evaluation for antimicrobial activity against various pathogens emphasize the role of such compounds in developing new antimicrobial agents. Some derivatives showed potent activity, highlighting the potential for new drug development in this area (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Safety and Hazards
将来の方向性
The study of this compound could open up new avenues in medicinal chemistry. Its unique structure might make it a candidate for drug development, particularly if it shows promising biological activity. Future research could also explore its synthesis and the development of analogs with improved properties .
特性
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-4-3-5-14(18)10-13)12(2)20-17(19-11)22-6-8-24-9-7-22/h3-5,10H,6-9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBRMUQSEKXUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)
![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)
![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)
![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
